molecular formula C19H13F2N3O2S B3401715 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1040683-11-1

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B3401715
CAS No.: 1040683-11-1
M. Wt: 385.4 g/mol
InChI Key: SQJLSRKCIIVMSD-UHFFFAOYSA-N
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Description

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is an organic compound, structurally complex, that features a benzothienopyrimidine core. This core is fused to aromatic systems, including fluorine substituents. The compound’s design suggests significant potential across various fields of research, particularly given its diverse functional groups which afford it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions:

  • Formation of the Benzothienopyrimidine Core: : This core is often synthesized through cyclization reactions, using precursors like thiophene derivatives and amidines under high-temperature conditions.

  • Incorporation of Fluorine Substituents:

  • Acetamide Group Formation: : The final step involves the coupling of the benzothienopyrimidine core with a fluorophenylacetamide derivative, under mild conditions to avoid degradation of the functional groups.

Industrial Production Methods

In industrial settings, the production of this compound might be scaled up using continuous flow chemistry techniques, which offer enhanced control over reaction parameters and improve overall yield and purity. Catalysts such as palladium on carbon (Pd/C) are employed to facilitate various transformations, while high-throughput screening optimizes reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide undergoes several types of reactions, primarily driven by its functional groups:

  • Oxidation: : This compound can be oxidized using agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

  • Reduction: : Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Halogen substituents can undergo nucleophilic or electrophilic substitution, with common reagents including halide salts and organometallic compounds.

Common Reagents and Conditions

  • Oxidation: : Conditions typically involve acidic or basic media, with temperatures ranging from room temperature to reflux.

  • Reduction: : Mild temperatures and solvent choices, such as ether or THF, are critical to maintaining the integrity of the compound.

  • Substitution: : These reactions often require polar aprotic solvents and catalysts like copper(I) iodide (CuI).

Major Products Formed

  • Oxidation: : Yields carboxylic acids or ketones.

  • Reduction: : Produces alcohols or amines.

  • Substitution: : Leads to the formation of various halogenated or organometallic derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide is studied for its role as a precursor in the synthesis of more complex molecules, particularly due to its reactivity and stability.

Biology

Biologically, this compound is being explored for its potential as an enzyme inhibitor. Its fluorinated components allow for strong binding interactions with biological targets.

Medicine

In medicine, research is investigating the compound's potential as an anti-cancer agent, given its ability to interact with and inhibit key proteins involved in cell proliferation.

Industry

In the industrial sector, the compound’s robust chemical properties are utilized in the manufacturing of specialty polymers and advanced materials, particularly those requiring high thermal and chemical stability.

Mechanism of Action

The exact mechanism by which 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide exerts its effects is not fully elucidated. the current understanding involves its interaction with specific molecular targets:

  • Enzyme Inhibition: : It may act as a competitive inhibitor, binding to active sites and preventing substrate interaction.

  • Pathway Modulation: : The compound can influence signaling pathways by modulating receptor activity or interfering with downstream signaling proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide

  • 2-(9-Fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

  • N-(4-Fluorophenyl)-2-((4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide)

Uniqueness

What makes 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide unique is the combination of its fluorine substituents and benzothienopyrimidine core. This structure endows the compound with enhanced stability and reactivity, making it particularly versatile for various scientific applications. It also offers unique binding interactions in biological systems due to the specific placement of functional groups.

Properties

IUPAC Name

2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2S/c1-10-22-17-16-13(21)3-2-4-14(16)27-18(17)19(26)24(10)9-15(25)23-12-7-5-11(20)6-8-12/h2-8H,9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJLSRKCIIVMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=C(C=C3)F)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide

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